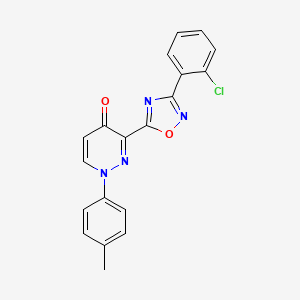

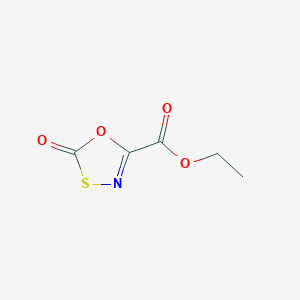

5-(1H-Indol-3-ylmethylene)-1-(3-methoxy-phenyl)-pyrimidine-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

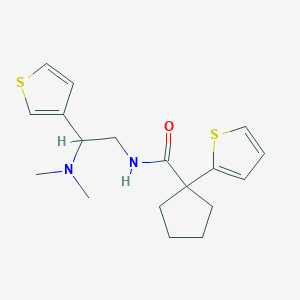

5-(1H-Indol-3-ylmethylene)-1-(3-methoxy-phenyl)-pyrimidine-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Indirubin-3'-monoxime and has been extensively studied for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Properties

Catalyst-Free Synthesis : A catalyst-free synthesis method for 5-(1H-Indol-3-ylmethylene)pyrimidine derivatives, which are of pharmaceutical interest, has been developed. This approach features mild reaction conditions, high yields, and eco-friendliness (Brahmachari & Nayek, 2017).

Molecular Docking Studies : Novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives were synthesized and evaluated for anticancer activity against cervical cancer cell lines. Molecular docking analysis was conducted to understand their interactions with target proteins (Kumar et al., 2018).

Photovoltaic Applications : Indole-based photosensitizers, including 5-((5-(4-(diphenylamino)phenyl)-1-hexyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, have been synthesized for use in dye-sensitized solar cells (DSSCs). Their photovoltaic properties were analyzed, showing enhanced power conversion efficiencies (Babu et al., 2016).

Crystal Structure Analysis : The crystal structure, Hirshfeld surface, and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole were studied. This provided insights into the molecular geometry and electronic spectra of such compounds (Barakat et al., 2017).

Potential Therapeutic Applications

Antimicrobial Activity : Pyrimidine derivatives containing 5-(1H-indol-1-yl) groups have demonstrated significant antimicrobial activity, highlighting the potential therapeutic applications of these compounds in treating infections (Chauhan, 2017).

Antiviral Properties : Certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retroviruses, suggesting their potential application in antiviral therapies (Hocková et al., 2003).

Anti-Inflammatory Activities : Some thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 5-(1H-Indol-3-ylmethylene)pyrimidine compounds, have demonstrated moderate anti-inflammatory activity, offering potential for the development of new anti-inflammatory drugs (Tozkoparan et al., 1999).

Antitumor Properties : Bis-indole derivatives, which include structures similar to 5-(1H-Indol-3-ylmethylene)pyrimidine, have shown significant antitumor activity, indicating their potential use in cancer treatment (Andreani et al., 2008).

Eigenschaften

IUPAC Name |

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(3-methoxyphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-27-14-6-4-5-13(10-14)23-19(25)16(18(24)22-20(23)26)9-12-11-21-17-8-3-2-7-15(12)17/h2-11,25H,1H3,(H,22,24,26)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBESKJZOHAWRHS-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)